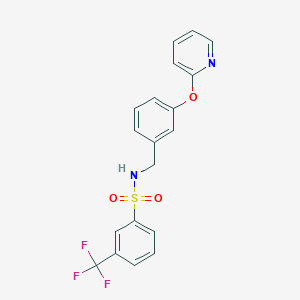

N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(3-pyridin-2-yloxyphenyl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3S/c20-19(21,22)15-6-4-8-17(12-15)28(25,26)24-13-14-5-3-7-16(11-14)27-18-9-1-2-10-23-18/h1-12,24H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXWIAKJNGJECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Pyridin-2-yloxy Intermediate

Starting Materials: Pyridine-2-ol and a suitable benzyl halide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Coupling with Benzenesulfonamide

Starting Materials: The pyridin-2-yloxy intermediate and 3-(trifluoromethyl)benzenesulfonyl chloride.

Reaction Conditions: This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the pyridin-2-yloxy group, leading to the formation of N-oxides.

-

Reduction

- Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

-

Substitution

- The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Strong nucleophiles such as sodium methoxide in methanol can be employed.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to amines.

Substitution: Introduction of new substituents at the trifluoromethyl position.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

Medicine

Pharmaceuticals: Potential use in the development of new therapeutic agents, particularly for diseases where enzyme inhibition is beneficial.

Industry

Material Science: Applications in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Positional Isomerism: The trifluoromethyl group at benzenesulfonamide C3 (target compound) versus C4 (17d) may alter electronic effects.

Substituent Effects :

- The pyridin-2-yloxy group in the target compound introduces a rigid, planar structure, which may improve π-π stacking in polymers or protein binding compared to the flexible benzyloxy group in 17d .

- Fluorinated substituents (e.g., in chromene-pyrazolopyrimidine derivatives) are associated with increased metabolic stability and lipophilicity, suggesting the trifluoromethyl group in the target compound could confer similar advantages .

Biological Relevance : While the chromene-pyrazolopyrimidine analog (Example 57 in ) demonstrates kinase inhibition, the absence of a heterocyclic core in the target compound may limit such activity unless paired with additional pharmacophores.

Biological Activity

N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide is an organic compound that has gained attention in various scientific fields due to its unique structure and potential biological activities. This compound features a pyridin-2-yloxy group, a benzyl moiety, and a trifluoromethylbenzenesulfonamide structure, which contribute to its diverse applications in research and industry.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C15H14F3N2O2S

- Molecular Weight : 352.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it exhibits significant antibacterial properties against pathogens such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum . Additionally, it shows insecticidal activity against Plutella xylostella, making it a candidate for agricultural applications.

Antibacterial Activity

This compound has been demonstrated to effectively inhibit the growth of various bacterial strains, particularly those affecting crops. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Xanthomonas oryzae pv. oryzae | 12.5 µg/mL |

| Ralstonia solanacearum | 6.25 µg/mL |

Insecticidal Activity

In studies assessing the insecticidal properties, the compound showed promising results against Plutella xylostella, with an effective concentration leading to significant mortality rates in treated populations .

Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against various plant pathogens. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.

Study 2: Insecticidal Properties

In another study, the insecticidal effects were tested in a controlled environment using different concentrations of the compound on larvae of Plutella xylostella. The findings showed that higher concentrations resulted in over 80% mortality within 48 hours, suggesting its potential use as a biopesticide in agriculture.

Antimicrobial Applications

The compound is being explored for its potential as a bioactive agent in medicine, particularly for its antimicrobial properties. Its unique structure allows it to interact with biological membranes, making it a candidate for drug development against resistant bacterial strains .

Industrial Applications

In addition to its biological applications, this compound is utilized in chemical synthesis as a building block for developing more complex molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits for pharmaceutical compounds .

Q & A

Q. What are the established synthetic routes for N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide, and how is its purity validated?

Methodological Answer: The synthesis typically involves:

Pyridinyloxy-Benzyl Intermediate Formation : A palladium-catalyzed cross-coupling reaction between 3-aminopyridine and a brominated benzyl derivative under inert conditions (e.g., nitrogen atmosphere) .

Sulfonamide Introduction : Reaction of the intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. Characterization :

- NMR (¹H/¹³C): Confirms connectivity of the pyridinyloxy, benzyl, and sulfonamide groups.

- FTIR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric stretch) validate sulfonamide formation .

- HPLC-MS : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water mobile phase) .

Q. Which functional groups in this compound are critical for its biological activity, and how are they probed experimentally?

Methodological Answer: Key functional groups and their roles:

- Sulfonamide (-SO₂NH-) : Essential for target binding (e.g., enzyme inhibition via hydrogen bonding).

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability .

- Pyridinyloxy Moiety : Facilitates π-π stacking with aromatic residues in protein targets .

Q. Experimental Probes :

- Selective Derivatization : Replace -CF₃ with -CH₃ to assess hydrophobicity impact on activity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes when sulfonamide is modified to a carboxylate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final compound?

Methodological Answer: Critical parameters and optimizations:

| Parameter | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | 15% (70% → 85%) |

| Solvent | DCM | THF/DMF (1:1) | Better solubility |

| Temperature | 80°C | 100°C | Faster coupling |

| Reaction Time | 24 hours | 18 hours | Reduced side products |

Validation : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and adjust parameters iteratively .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced selectivity?

Methodological Answer: SAR studies on related sulfonamides (e.g., COX-2 inhibitors) reveal:

Strategy : Use computational docking (AutoDock Vina) to predict binding modes of analogs with varied substituents .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Common discrepancies arise from:

Q. Resolution Workflow :

Validate Target Engagement : Use SPR (surface plasmon resonance) to confirm direct binding .

Adjust Assay Conditions : Mimic physiological redox states (e.g., glutathione levels) to account for metabolic instability .

Cross-Validate : Compare data from orthogonal assays (e.g., fluorescence polarization + ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.